N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
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Overview
Description
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a furan ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of 2-fluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with 4-(furan-3-yl)benzylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-3-carboxylic acid, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group and furan ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- N1-(2-bromophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
- N1-(2-methylphenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide
Uniqueness
N1-(2-fluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c20-16-3-1-2-4-17(16)22-19(24)18(23)21-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFTWRNZTZTXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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